

# In Vitro Characterization of Norverapamil-d7: A Technical Guide

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Compound of Interest		
Compound Name:	Norverapamil-d7	
Cat. No.:	B12425295	Get Quote

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#### **Abstract**

Norverapamil, the primary active N-demethylated metabolite of verapamil, is a compound of significant interest in pharmacology due to its activity as a calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[1] The deuterated isotopologue,

Norverapamil-d7, serves as a critical internal standard for quantitative bioanalytical studies, enabling precise pharmacokinetic and metabolic profiling. This technical guide provides a comprehensive overview of the in vitro characterization of Norverapamil-d7, detailing its physicochemical properties, metabolic pathways, and its interactions with key drugmetabolizing enzymes and transporters. The information presented herein is intended to support researchers in designing and interpreting in vitro studies involving this compound. While the biochemical properties of Norverapamil-d7 are considered equivalent to those of Norverapamil, this guide will specify Norverapamil-d7 where data for the deuterated form is available.

## Physicochemical Properties of Norverapamil-d7

**Norverapamil-d7** is a stable, isotopically labeled form of Norverapamil. Its physical and chemical characteristics are essential for the development of analytical methods and for understanding its behavior in in vitro systems.



Property	Value	Source
Chemical Name	5-((3,4- Dimethoxyphenethyl)amino)-2- (3,4-dimethoxyphenyl)-2- (propan-2-yl-d7)pentanenitrile	[2]
Molecular Formula	C26H29D7N2O4	[2]
Molecular Weight	447.6 g/mol	[3]
CAS Number	263175-44-6	[2]
Appearance	Solid	[4]

#### Norverapamil-d7 Hydrochloride Salt:

Property	Value	Source
Molecular Formula	C26H30D7CIN2O4	[5]
Molecular Weight	484.08 g/mol	[5]
CAS Number	1216413-74-9	[4]

## In Vitro Metabolism and Stability

Norverapamil is itself a metabolite of verapamil, formed primarily through N-demethylation catalyzed by cytochrome P450 enzymes, predominantly CYP3A4, CYP3A5, and CYP2C8.[6] Norverapamil can undergo further metabolism. While specific quantitative data on the in vitro metabolic stability of Norverapamil is not readily available in the cited literature, its parent compound, verapamil, is classified as a high clearance compound.[7]

### **Metabolic Pathways**

The metabolism of Norverapamil involves further biotransformation by cytochrome P450 enzymes. The primary pathways include the formation of the D-620 metabolite, a reaction mediated by CYP3A4, CYP3A5, and CYP2C8.[6] CYP2C8 is also capable of converting Norverapamil to the PR-22 metabolite.[6] There is a noted stereoselectivity in these pathways,

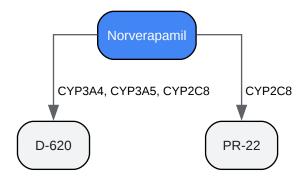




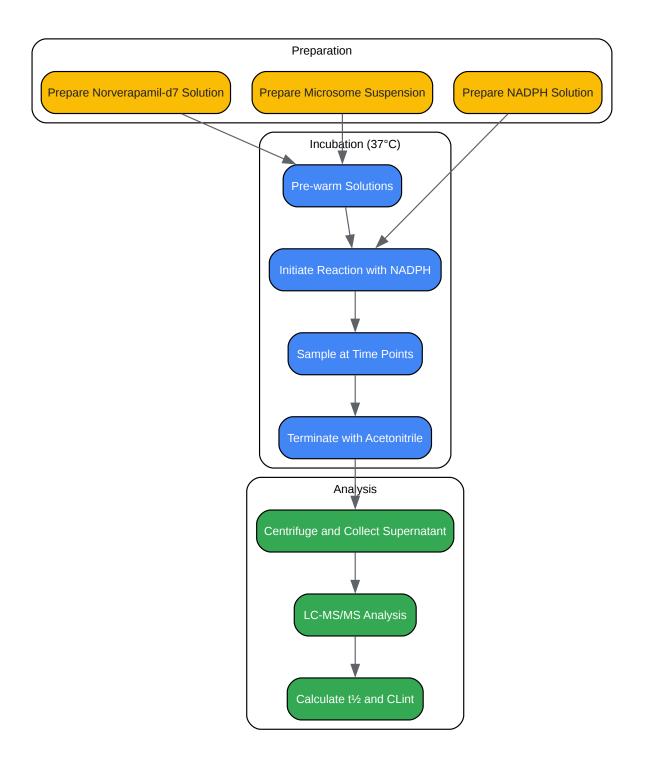


with S-norverapamil being preferentially metabolized to D-620, while R-norverapamil is primarily converted to PR-22.[6]

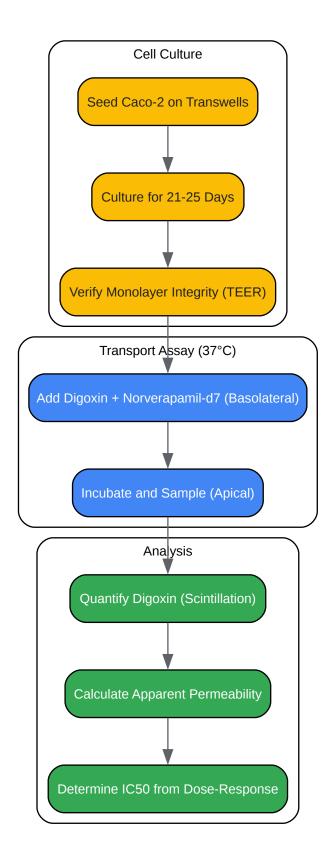




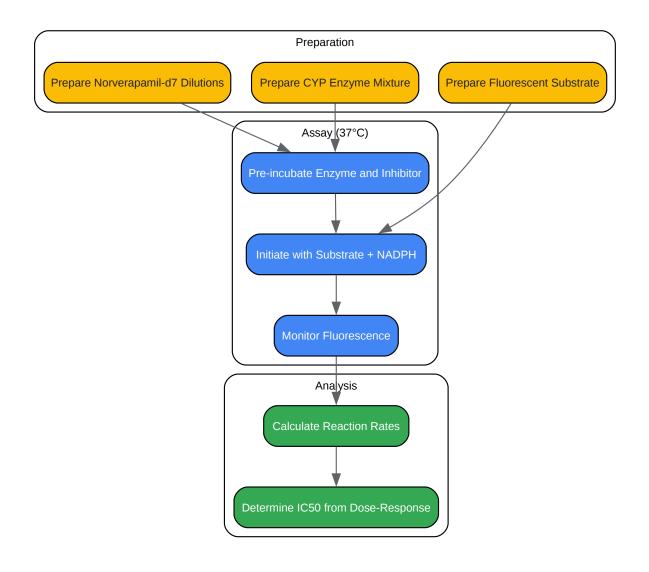












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